Altrenogest is a synthetically produced steroidal progestogen [, ]. Classified as a progesterone analogue, it mimics the effects of the naturally occurring hormone progesterone [, ]. Its role in scientific research primarily focuses on understanding its impact on reproductive processes in various animal models, particularly in livestock and wildlife [, , ].
Altrenogest is classified as a synthetic steroid hormone, specifically a progestogen. It is chemically related to other steroid hormones but is distinct in its formulation and application. The compound is derived from the structure of natural progesterone, with modifications that enhance its stability and efficacy when administered to animals. Its primary therapeutic use is in the treatment of estrus-related conditions in horses, but it is also employed in swine for reproductive synchronization .
Altrenogest can be synthesized through several chemical pathways, often involving the modification of steroid precursors. Common methods include:
The synthesis typically involves multiple steps to ensure the purity and efficacy of the final product. Each step must be carefully monitored to avoid contamination with prohibited steroid impurities that may arise during synthesis or formulation .
Altrenogest has a complex molecular structure characterized by a steroid backbone with specific functional groups that define its activity as a progestogen. The molecular formula of altrenogest is , indicating it contains 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms.
Altrenogest undergoes various chemical reactions typical of steroid compounds, including:
The stability of altrenogest under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies indicate that while it is generally stable, exposure to certain conditions (e.g., light or extreme pH) can lead to degradation products that may affect its efficacy .
Altrenogest exerts its effects primarily by binding to progesterone receptors in target tissues, which leads to:
Research indicates that administration of altrenogest results in increased serum progesterone levels without directly affecting endogenous progesterone production during certain phases of the reproductive cycle .
Altrenogest has several applications beyond its primary use in equine reproduction:
Altrenogest (17α-allyl-estra-4,9,11-trien-17β-ol-3-one) is a synthetic progestin structurally derived from 19-nortestosterone (nandrolone), characterized by the absence of the C19 methyl group at position C10. This modification enhances progesterone receptor (PR) binding affinity while reducing intrinsic androgenic activity. Key structural features include:
These modifications classify altrenogest as a trienic steroid within the trenbolone family, sharing structural homology with the anabolic steroid trenbolone but distinguished by its 17α-allyl group [1] [5].
Table 1: Structural Features of Altrenogest
Structural Element | Chemical Significance | Biological Consequence |
---|---|---|
19-Nor configuration | Absence of C19 methyl group | Enhanced PR selectivity |
17α-Allyl group | Ether-like steric bulk | Oral bioavailability; reduced androgenicity |
Δ4,9,11-triene system | Conjugated double bonds | Metabolic stability; rigid conformation |
3-Keto-Δ4 structure | α,β-Unsaturated ketone | PR binding affinity |
The SAR of altrenogest reveals critical determinants of its progestogenic potency:
Notably, minor structural changes significantly alter bioactivity:
Altrenogest functions as a high-affinity agonist for both progesterone (PR) and androgen receptors (AR), though with distinct potencies:
Progesterone Receptor (PR) Interactions:
Androgen Receptor (AR) Interactions:
Table 2: Receptor Binding Profiles of Altrenogest vs. Reference Compounds
Compound | PR EC₅₀ (nM) | Relative PR Potency (%) | AR EC₅₀ (nM) | Relative AR Potency (%) | AR:PR Ratio |
---|---|---|---|---|---|
Altrenogest | 0.3 | 1,300 | 0.64 | 688 | 0.53 |
Progesterone | 4.2 | 100 | >1,000 | <1 | >238 |
Testosterone | >100 | <1 | 2.8 | 100 | <0.03 |
Trenbolone | 41.0 | 10 | 0.64 | 1,075 | 64 |
Metribolone (R-1881) | 0.54 | 778 | 0.30 | 933 | 0.56 |
Paradox of In Vitro vs. In Vivo Androgenicity: Despite potent AR activation in vitro, altrenogest shows minimal androgenic effects in vivo in mares and stallions. This discrepancy arises from:
Against Synthetic Progestins:
Against Anabolic-Androgenic Steroids (AAS):
Table 3: Comparison of Altrenogest with Key Progestins and AAS
Compound | Core Structure | 17α-Substituent | PR EC₅₀ (nM) | AR EC₅₀ (nM) | Primary Clinical Use |
---|---|---|---|---|---|
Altrenogest | 19-Nortestosterone | Allyl | 0.3 | 0.64 | Estrus suppression |
Norethisterone | 19-Nortestosterone | Ethynyl | 1.5 | 8.2 | Contraception |
Levonorgestrel | 19-Nortestosterone | Ethynyl | 1.2 | 11.0 | Contraception |
Gestrinone | 19-Nortestosterone | Ethynyl | 0.54 | 0.30 | Endometriosis |
Trenbolone | 19-Nortestosterone | None | 41.0 | 0.64 | Veterinary AAS |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7